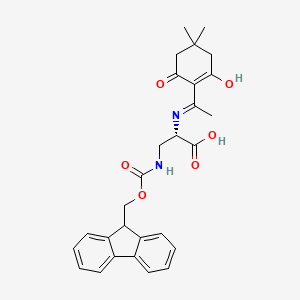

Dde-Dap(Fmoc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dde-Dap(Fmoc)-OH: is a compound used primarily in peptide synthesis. It is a derivative of diaminopropionic acid, where the amino groups are protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Dde-Dap(Fmoc)-OH typically begins with diaminopropionic acid.

Protection of Amino Groups: The amino groups of diaminopropionic acid are protected using Dde and Fmoc protecting groups. This involves:

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods:

- The industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions:

Coupling Reactions:

Common Reagents and Conditions:

Deprotection: Hydrazine, hydroxylamine, piperidine.

Coupling: HATU, EDC, bases like triethylamine or sodium carbonate.

Major Products:

- The major products formed from these reactions are peptides with specific sequences, where Dde-Dap(Fmoc)-OH serves as a building block.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Dde-Dap(Fmoc)-OH is widely used in solid-phase peptide synthesis to create peptides with specific sequences and functionalities.

Biology:

Protein Engineering: It is used in the synthesis of peptides for studying protein-protein interactions and enzyme-substrate interactions.

Medicine:

Drug Development: Peptides synthesized using this compound are used in the development of peptide-based drugs and therapeutic agents.

Industry:

Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Mechanism of Action

Mechanism:

Peptide Synthesis: Dde-Dap(Fmoc)-OH acts as a protected amino acid derivative in peptide synthesis. The protecting groups (Dde and Fmoc) prevent unwanted side reactions during the synthesis process.

Deprotection: The protecting groups are selectively removed under specific conditions to reveal the free amino groups, which then participate in peptide bond formation.

Molecular Targets and Pathways:

Peptide Bond Formation: The primary molecular target is the formation of peptide bonds between amino acids, facilitated by coupling reagents and deprotection steps.

Comparison with Similar Compounds

Boc-Dap(Fmoc)-OH: Uses Boc (tert-butyloxycarbonyl) as a protecting group instead of Dde.

Cbz-Dap(Fmoc)-OH: Uses Cbz (carbobenzyloxy) as a protecting group instead of Dde.

Uniqueness:

Dde-Dap(Fmoc)-OH: is unique due to the Dde protecting group, which offers selective deprotection under mild conditions, making it suitable for complex peptide synthesis where selective deprotection is crucial.

Biological Activity

Dde-Dap(Fmoc)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-[(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-2,3-diaminopropionic acid, is an amino acid derivative extensively utilized in peptide synthesis. This compound exhibits significant biological activities, particularly in the context of gene delivery and peptide-mediated cellular functions.

- Molecular Formula : C28H30N2O6

- Molecular Weight : 490.56 g/mol

- CAS Number : 247127-51-1

- Purity : Minimum 99% .

This compound plays a crucial role in the formation of peptides that can effectively deliver nucleic acids into cells. The compound's structure allows it to form non-covalent complexes with nucleic acids, protecting them from degradation by nucleases and facilitating their uptake through endocytosis. Upon entering the endosome, the pH-sensitive nature of Dap-rich peptides enables them to disrupt endosomal membranes, promoting the release of the cargo into the cytoplasm .

Gene Delivery Efficacy

Research indicates that peptides incorporating this compound are particularly effective in mediating gene silencing. For instance, studies demonstrated that Dap-rich peptides exhibited low cytotoxicity while achieving significant plasmid DNA and siRNA transfer in various cell lines, including:

- MCF-7 (human breast cancer cells)

- A549 (adenocarcinomic human alveolar basal epithelial cells)

- Human umbilical vein endothelial cells (HUVECs)

- Differentiated THP-1 macrophage-like cells .

Case Studies

- Peptide Design for Enhanced Delivery :

- Toxicity Assessment :

Comparative Analysis of Peptide Constructs

| Peptide Construct | Composition | Gene Delivery Efficiency | Cytotoxicity Level |

|---|---|---|---|

| LADap4-L1 | 4 Dap residues | Moderate | Low |

| LADap(Me)4-L1 | 4 N-methylated Dap | High | Very Low |

| Custom Dap Peptide | Varies | Very High | Low |

Properties

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKWTEXBXUEJRZ-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.